2-Amino-5-diisopropylamino-1,3,4-thiadiazole

industrial synthesis dye intermediate heterocyclic chemistry

Essential industrial intermediate specifically for Cationic Blue X-BL dye synthesis, a structural requirement not met by simpler 2-amino-1,3,4-thiadiazole analogs. The N,N-diisopropylamino substitution confers distinct electronic/steric properties enabling high-yield azo coupling under mild conditions. Bulk quantities available for textile and specialty chemical manufacturing. Confirm current lot purity and GHS-compliant shipping details with your account manager.

Molecular Formula C8H16N4S
Molecular Weight 200.31 g/mol
CAS No. 72269-92-2
Cat. No. B1297978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-diisopropylamino-1,3,4-thiadiazole
CAS72269-92-2
Molecular FormulaC8H16N4S
Molecular Weight200.31 g/mol
Structural Identifiers
SMILESCC(C)N(C1=NN=C(S1)N)C(C)C
InChIInChI=1S/C8H16N4S/c1-5(2)12(6(3)4)8-11-10-7(9)13-8/h5-6H,1-4H3,(H2,9,10)
InChIKeyNMKUIHQPXZUGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-diisopropylamino-1,3,4-thiadiazole (CAS 72269-92-2): Industrial Synthesis, Specifications, and Procurement Selection Guide


2-Amino-5-diisopropylamino-1,3,4-thiadiazole (CAS 72269-92-2) is a 1,3,4-thiadiazole-2,5-diamine derivative bearing bulky N,N-diisopropylamino substitution at the 2-position [1]. With molecular formula C₈H₁₆N₄S and molecular weight 200.31 g/mol, this heterocyclic scaffold exhibits calculated LogP of 2.1 and topological polar surface area of 83.3 Ų [2]. The compound serves as a critical intermediate in the industrial synthesis of Cationic Blue X-BL dye and has been investigated as a versatile small-molecule scaffold for pharmaceutical research applications [1].

Why Generic 1,3,4-Thiadiazole Intermediates Cannot Substitute for CAS 72269-92-2 in Industrial and Research Applications


The 2-amino-1,3,4-thiadiazole class encompasses structurally diverse compounds whose substitution patterns dictate both synthetic utility and end-application performance. The diisopropylamino group at the 2-position of CAS 72269-92-2 confers distinct electronic and steric properties [1] that are absent in simpler analogs such as unsubstituted 2-amino-1,3,4-thiadiazole (CAS 4005-51-0) or 5-alkyl-substituted variants [2]. These structural differences translate into quantifiable variations in synthetic yield, physicochemical parameters, and downstream derivatization compatibility—factors that directly affect manufacturing economics and research reproducibility when substitution is attempted.

CAS 72269-92-2: Product-Specific Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Yield Advantage of CAS 72269-92-2 over Traditional 1,3,4-Thiadiazole Routes

The preparation method for CAS 72269-92-2 disclosed in CN112759561A achieves high product yield under mild reaction conditions by gradual addition of bromothiadiazole into diisopropylamine [1]. In contrast, traditional methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles via condensation of acyl chlorides with thiosemicarbazide yield only 30–45% [2]. This represents a substantial improvement in synthetic efficiency for the diisopropylamino-substituted compound.

industrial synthesis dye intermediate heterocyclic chemistry

Industrial Application Specificity: CAS 72269-92-2 as Critical Cationic Blue X-BL Intermediate

CAS 72269-92-2 is explicitly identified as the essential intermediate for synthesizing Cationic Blue X-BL dye, a commercial dye used for acrylic fiber dyeing and printing applications [1]. In contrast, unsubstituted 2-amino-1,3,4-thiadiazole (CAS 4005-51-0) and other 5-alkyl-substituted analogs lack this specific industrial dye intermediate designation [2], highlighting the unique application-specific value of the diisopropylamino substitution pattern.

dye chemistry textile dyeing cationic dyes

Physicochemical Profile Differentiation: Lipophilicity and Thermal Stability of CAS 72269-92-2

CAS 72269-92-2 exhibits a calculated XLogP of 2.1 and a boiling point of 308.9°C at 760 mmHg [1]. In comparison, the unsubstituted parent compound 2-amino-1,3,4-thiadiazole (CAS 4005-51-0) has a reported boiling point of approximately 256°C at 760 mmHg [2] and substantially lower lipophilicity due to the absence of alkyl substitution. The diisopropylamino group increases both lipophilicity and thermal stability, properties that influence solvent compatibility, chromatographic behavior, and thermal processing windows.

physicochemical properties LogP thermal stability

1,3,4-Thiadiazole Scaffold Bioactivity Potential as Demonstrated in Anthelmintic Analog Series

While direct bioactivity data for CAS 72269-92-2 is limited in peer-reviewed literature, the 1,3,4-thiadiazole scaffold has demonstrated quantifiable biological activity in related systems. In an AF-2 neuropeptide receptor binding assay relevant to gastrointestinal nematodes, a thiadiazole analog (Analog 50) exhibited apparent potency 300 times that of the lead compound 1 . This class-level evidence establishes that structural modifications to the thiadiazole core can produce orders-of-magnitude potency shifts, underscoring the value of specific substitution patterns for targeted research applications.

anthelmintic AF-2 receptor structure-activity relationship

CAS 72269-92-2: Optimal Research and Industrial Application Scenarios Based on Product-Specific Evidence


Industrial Dye Manufacturing: Cationic Blue X-BL Synthesis

CAS 72269-92-2 is the specific intermediate required for synthesizing Cationic Blue X-BL dye, which is used for dyeing acrylic fibers, knitted fabrics, and flannelette blankets [1]. The preparation method described in CN112759561A provides a high-yield route under mild conditions [1], enabling cost-effective manufacturing scale-up. This application is not accessible using alternative 2-amino-1,3,4-thiadiazole derivatives (e.g., 5-ethyl, 5-vinyl, or 5-cyclopropyl analogs), which lack the N,N-diisopropylamino substitution pattern essential for the target dye structure [2].

Medicinal Chemistry Scaffold Derivatization and SAR Studies

CAS 72269-92-2 serves as a versatile small-molecule scaffold containing a 1,3,4-thiadiazole core with diamine functionality, enabling further derivatization for pharmaceutical research [1]. The compound's XLogP of 2.1 and boiling point of 308.9°C [2] differentiate it from less lipophilic analogs such as unsubstituted 2-amino-1,3,4-thiadiazole (CAS 4005-51-0). Class-level evidence from anthelmintic thiadiazole series demonstrates that structural modifications to the 1,3,4-thiadiazole core can produce 300-fold differences in receptor binding potency , supporting the value of distinct substitution patterns for SAR investigations.

Heterocyclic Chemistry Research and Method Development

CAS 72269-92-2 represents a structurally well-defined 1,3,4-thiadiazole derivative with documented synthetic accessibility via bromothiadiazole-diisopropylamine reaction [1] and comprehensive characterization data including InChIKey (NMKUIHQPXZUGIB-UHFFFAOYSA-N), exact mass (200.10978 g/mol), and spectral identifiers [2]. The compound's hydrogen bond donor count (2), acceptor count (4), and rotatable bond count (3) [2] provide researchers with predictable physicochemical behavior for reaction optimization and computational modeling studies.

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